molecular formula C8H8BrNO3 B099480 1-(2-Bromoethoxy)-2-nitrobenzene CAS No. 18800-37-8

1-(2-Bromoethoxy)-2-nitrobenzene

Cat. No. B099480
CAS RN: 18800-37-8
M. Wt: 246.06 g/mol
InChI Key: AHOFWSHLRKOJBS-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly relevant in the pharmaceutical industry, where it is used in the preparation of dofetilide, a medication for treating arrhythmia . The compound is synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson ether synthesis, a process that involves the reaction of an alkoxide with a primary alkyl halide .

Synthesis Analysis

The synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene has been optimized by investigating the effects of reaction temperature, solvent, time, and reactant proportions . This optimization is crucial for achieving high yields and purity of the product. In a broader context, the synthesis of related compounds, such as 1-bromo-2-nitroarenes, can be achieved through palladium0-mediated Ullmann cross-coupling reactions with beta-halo-enals, -enones, or -esters . These methods highlight the versatility of halogenated nitroarenes as building blocks for more complex organic molecules.

Molecular Structure Analysis

While the specific molecular structure analysis of 1-(2-Bromoethoxy)-2-nitrobenzene is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques. For instance, 1-bromo-2,4-dinitrobenzene has been characterized by IR and NMR spectrometry , and 1-fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed by X-ray crystallography . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Bromoethyl)-2-nitrobenzene, a closely related compound, has been studied through its electrochemical reduction at carbon cathodes . This process leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, showcasing the potential for diverse chemical transformations. Additionally, the electrochemical behavior of 1-bromo-4-nitrobenzene has been explored, demonstrating the formation of arylzinc compounds and highlighting the influence of the ionic liquid solvent on the reactivity of radical anions [3, 4].

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromoethoxy)-2-nitrobenzene are closely related to its structure and reactivity. The presence of both the bromoethoxy and nitro groups on the benzene ring suggests that it would exhibit polar characteristics and could participate in various chemical reactions, such as nucleophilic substitutions or further functional group transformations. The electrochemical studies mentioned provide insights into the reactivity of similar bromo-nitrobenzene compounds, which can be extrapolated to understand the behavior of 1-(2-Bromoethoxy)-2-nitrobenzene in different chemical environments [2-4].

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intermediary in Medicinal Chemistry : 1-(2-Bromoethoxy)-4-nitrobenzene is noted as an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia (Zhai Guang-xin, 2006).

  • Preparation Using Ultrasound : The preparation of 1-butoxy-4-nitrobenzene, a related compound, has been successfully carried out under ultrasonic conditions, enhancing the overall reaction efficiency (K. Harikumar & V. Rajendran, 2014).

  • Electrosynthesis Applications : Electrochemical reductions of 1-(2-Bromoethyl)-2-nitrobenzene have been studied, offering pathways to synthesize 1-nitro-2-vinylbenzene and 1H-Indole, indicating its use in organic electrosynthesis (Peng Du & D. Peters, 2010).

  • Synthesis of Azacyclic Compounds : A study showcases the stereoselective synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes, a group to which 1-(2-Bromoethoxy)-2-nitrobenzene belongs (Appaso M Jadhav et al., 2011).

  • Formation of Quinolines and Phenanthridines : This compound has been used in palladium[0]-mediated Ullmann cross-coupling reactions to yield quinolines, 2-quinolones, phenanthridines, and other complex molecules (M. Banwell et al., 2004).

Photoelectrochemical and Electroanalytical Applications

  • Photoelectrochemical Reduction Studies : Research on the photoelectrochemical reduction of p-bromo-nitrobenzene, a closely related compound, highlights its potential in photoelectrochemical applications (R. Compton & R. Dryfe, 1994).

  • Electroanalytical Behavior : The electrochemical behavior of bromo-nitrobenzene derivatives, including 1-(2-Bromoethyl)-2-nitrobenzene, has been analyzed in various studies, indicating its significance in electroanalytical chemistry (Brent Bennett et al., 2016).

  • Photoreaction with Hydrobromic Acid : Nitrobenzene and its derivatives, including 1-(2-Bromoethyl)-2-nitrobenzene, have been studied for their efficient photoreactions in concentrated hydrobromic acid, indicating potential applications in photochemical syntheses (Brian P. McIntyre et al., 2004).

Environmental and Material Science Applications

  • Reduction in Synthetic Wastewater : Studies on the reduction of nitrobenzene in synthetic wastewater using zero-valent iron highlight the environmental applications of similar nitrobenzene derivatives (R. Mantha et al., 2001).

  • Polymer Solar Cells Enhancement : The introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells demonstrates its potential in improving power conversion efficiency, indicating its use in material science (G. Fu et al., 2015).

Safety And Hazards

“1-(2-Bromoethoxy)-2-bromobenzene” is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed .

Future Directions

While specific future directions for “1-(2-Bromoethoxy)-2-nitrobenzene” are not available, the use of similar compounds in the development of safer electrolytes for energy storage technologies like sodium metal batteries indicates potential future applications .

properties

IUPAC Name

1-(2-bromoethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOFWSHLRKOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309654
Record name 1-(2-bromoethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-nitrobenzene

CAS RN

18800-37-8
Record name 18800-37-8
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Record name 1-(2-bromoethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-nitrobenzene
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Synthesis routes and methods

Procedure details

To 2-nitrophenol (25.0 g, 0.180 mol) in sodium hydroxide (14.4 g, 359 mmol) and Water (6.0 mL, 330 mmol) in a 500 mL flask at 107° C. with a reflux condenser was added 1,2-dibromoethane (61.9 mL, 719 mmol), and the flask was heated at 107° C. for three days (FIG. 18). Then, the product was extracted twice with 100 mL DCM, washed with 2M NaOH and brine, dried with sodium sulfate, and concentrated. Silica gel chromatography eluting with hexanes and ethyl acetate provided the bromide 82 in 63% yield. 1H NMR (500 MHz, CDCl3) δ 7.83 (dd, J=8.4, 1.6 Hz, 1H), 7.53 (td, J=8.1, 1.6 Hz, 1H), 7.12-7.01 (m, 2H), 4.45-4.34 (m, 2H), 3.67 (t, J=6.5 Hz, 2H), according to: WO 2002076926
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
61.9 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Pájaro, Á Sathicq, E Puello-Polo, A Pérez… - Journal of …, 2017 - hindawi.com
The influences of reaction parameters on the etherification of phenols to obtain 1-bromo-2-aryloxyethane derivatives were evaluated. The compounds were prepared by direct …
Number of citations: 7 www.hindawi.com
A Lavie-Cambot, A Tron, A Ducrot, F Castet… - Organic & …, 2017 - pubs.rsc.org
Structural integration of two synthetic water soluble receptors for Ca2+ and Mg2+, namely 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) and o-aminophenol-N,…
Number of citations: 3 pubs.rsc.org
G Singh, A Devi, N George, J Singh, R Yadav… - Inorganic Chemistry …, 2023 - Elsevier
Among various anions, fluoride is one of the most essential because of its use in the treatment of osteoporosis and dental care, but excessive use can have negative effects on human …
Number of citations: 4 www.sciencedirect.com
L CHREIM - researchgate.net
Dementia includes a wide category of brain diseases characterized by loss of brain functions such as memory, language, difficulties with thinking, problem-solving, judgment and …
Number of citations: 2 www.researchgate.net
E Luboch, E Wagner-Wysiecka… - Supramolecular …, 2006 - Taylor & Francis
New 21-membered lipophilic crown ethers, each incorporating a pyrrole unit and two azo groups as macrocyclic ring components, have been synthesized. The complexation behavior …
Number of citations: 42 www.tandfonline.com
W Huang, H Yu, R Sheng, J Li, Y Hu - Bioorganic & medicinal chemistry, 2008 - Elsevier
The pharmacophore model of arylpiperazine amide derivatives was built using Discovery Studio 2.0 software package and the best pharmacophore model (Hypo 1) was validated by …
Number of citations: 50 www.sciencedirect.com
ST Caldwell, AG Cairns, M Olson, S Chalmers… - Tetrahedron, 2015 - Elsevier
Abstract Changes in high localised concentrations of Ca 2+ ions are fundamental to cell signalling. The synthesis of a dual excitation, ratiometric calcium ion sensor with a K d of 90 μM, …
Number of citations: 5 www.sciencedirect.com
ST Caldwell, AG Cairns, M Olson - core.ac.uk
Free Ca2+ is an important cell messenger involved in numerous processes such as muscle contraction, cell division and cell death. 1 The effects of changing the Ca2+ concentration,[…
Number of citations: 0 core.ac.uk
Z Wang - 2018 - escholarship.org
Potassium ion (K+) is the most abundant metal ion in human body, and K+ homeostasis plays an essential role in many physiological events. Intracellular K+ levels are around 150 mM …
Number of citations: 2 escholarship.org
M Fainerman-Melnikova, L Lindoy - 2006 - researchgate.net
[peer-00513483, v1] Pyrrole Azocrown Ethers. Synthesis, Complexation, Selective Lead Transport and Ion-Selective Membrane Electr Page 1 For Peer Review Only Pyrrole Azocrown …
Number of citations: 3 www.researchgate.net

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